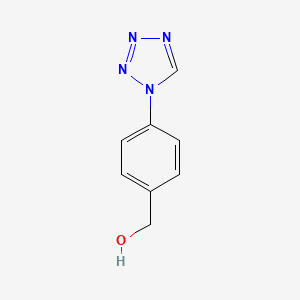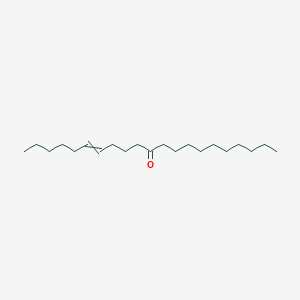
Pyrazine-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C6H4N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-dicarbaldehyde typically involves a two-step process. The first step is the transformation of dimethyl pyrazine-2,6-dicarboxylate to its corresponding distyryl derivative. This is followed by oxidation using a tandem system of osmium tetroxide and periodate ions . The choice of dehydration agent in the first step and the efficiency of the subsequent low-temperature oxidation are crucial for the success of this synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine-2,6-dicarboxylic acid.
Reduction: Pyrazine-2,6-dimethanol.
Substitution: Various halogenated pyrazine derivatives.
Scientific Research Applications
Chemistry: Pyrazine-2,6-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound may serve as a precursor for the synthesis of bioactive compounds .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism by which pyrazine-2,6-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Dimethyl pyrazine-2,6-dicarboxylate: A precursor in the synthesis of pyrazine-2,6-dicarbaldehyde.
Pyrazine-2,6-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the positioning of its aldehyde groups, which influences its reactivity and the types of derivatives it can form. This makes it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
pyrazine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H |
InChI Key |
IKTULDHSBKTAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)


![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)

